molecular formula C23H20FN3O3S2 B2476534 N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide CAS No. 1794884-54-0

N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2476534
CAS No.: 1794884-54-0
M. Wt: 469.55
InChI Key: QZMNZDLSGAULFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 2-methoxyphenylmethyl substituent on the pyrimidine ring. Its synthesis likely involves coupling reactions similar to those described for structurally related S-substituted N-(4-fluorophenyl) compounds, such as the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling reagent for thiocarboxylic acid intermediates . The compound’s design aligns with medicinal chemistry strategies targeting kinase inhibition or modulation of protein-protein interactions, as inferred from analogs with thienopyrimidine scaffolds .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(2-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-26(17-9-7-16(24)8-10-17)20(28)14-32-23-25-18-11-12-31-21(18)22(29)27(23)13-15-5-3-4-6-19(15)30-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMNZDLSGAULFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to consolidate existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological properties. The presence of the fluorophenyl and methoxyphenyl groups contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Notably, it has been observed to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. This inhibition can lead to significant antiproliferative effects on cancer cells by disrupting their growth and survival pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported as follows:
    • HepG2 : IC50 = 3.105 μM
    • PC-3 : IC50 = 3.023 μM
      These values indicate potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Reference Compound
HepG23.105Doxorubicin
PC-33.023Doxorubicin

Apoptosis Induction

Further evaluation revealed that the compound induces apoptosis in cancer cells. Mechanistic studies indicated that treatment with this compound leads to S phase cell cycle arrest and activation of caspase-3, a key enzyme in the apoptotic pathway. Flow cytometry analysis confirmed these findings, showing a significant accumulation of cells in the S phase post-treatment .

Kinase Inhibition

The compound also exhibits kinase inhibitory activity, particularly against vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT). The IC50 values for these kinases were noted as:

  • VEGFR-2 : IC50 = 0.075 μM
  • AKT : IC50 = 4.60 μM

These results suggest that this compound may serve as a dual-action agent targeting both tumor proliferation and angiogenesis .

Case Studies

Recent literature reviews have documented various case studies where thienopyrimidine derivatives have been utilized in clinical settings:

  • Study on Liver Cancer : A study involving HepG2 cells treated with the compound showed a marked reduction in cell viability over time, suggesting its potential for liver cancer therapy.
  • Prostate Cancer Research : In PC-3 models, the compound's ability to induce apoptosis led researchers to propose it as a candidate for further clinical trials aimed at prostate cancer treatment.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

Case Study:
A study focusing on thieno[3,2-d]pyrimidine derivatives reported that these compounds displayed cytotoxic effects against breast and lung cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

Compounds similar to N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Potential Use in Antitubercular Therapy

Some derivatives of thieno[3,2-d]pyrimidine have been investigated for their antitubercular properties. By modifying the structure to enhance potency and selectivity against Mycobacterium tuberculosis, researchers aim to develop new treatments for tuberculosis.

Neurological Applications

Given the structural similarities with other known neuroactive compounds, there is potential for exploring this compound in neurological disorders such as depression or anxiety. Compounds with similar structures have shown promise in modulating neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 2-methoxyphenylmethyl at C3
- N-(4-fluorophenyl)-N-methylacetamide at C2
~487.5 (calculated) Hypothesized kinase inhibition
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one - 4-methylphenyl at C3
- 4-(trifluoromethoxy)phenylacetamide at C2
521.5 (reported) Higher lipophilicity (CF3O group)
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Thieno[3,2-d]pyrimidin-4-one - 4-fluorophenyl at C3
- 6-methylbenzothiazolylacetamide at C2
509.0 (reported) Wnt pathway inhibition (IWP-3)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine - Chromen-4-one moiety
- Fluorophenyl substituents
589.1 (reported) Tyrosine kinase inhibition (reported)

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxyphenylmethyl group (C3) and N-methylacetamide (C2) balance steric bulk and hydrophobicity. In contrast, the trifluoromethoxy group in enhances metabolic stability but increases molecular weight.
  • Activity Trends: The benzothiazolyl analog (IWP-3, ) demonstrates Wnt pathway inhibition, suggesting thienopyrimidine derivatives may target diverse signaling pathways. The pyrazolo[3,4-d]pyrimidine analog in highlights the importance of fused heterocycles in kinase inhibition.
Pharmacological Potential
  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine analog in (MP: 175–178°C) shows tyrosine kinase inhibition, suggesting the target compound’s thienopyrimidine core may share similar binding modes.
  • Selectivity : The 2-methoxyphenyl group in the target compound could reduce off-target effects compared to bulkier substituents (e.g., trifluoromethoxy in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.